molecular formula C9H13N3O2 B13162993 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid

2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13162993
M. Wt: 195.22 g/mol
InChI Key: PODUDNCSUZLRDY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both dimethylamino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common method is the condensation of ethyl acetoacetate with guanidine to form 4-ethylpyrimidine-5-carboxylic acid, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.

    2-(Dimethylamino)ethanol: Known for its use in the production of surfactants and as a precursor in organic synthesis.

    4,5-Bis(dimethylamino)quinoline:

Uniqueness

2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring with both dimethylamino and carboxylic acid functional groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(dimethylamino)-4-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-4-7-6(8(13)14)5-10-9(11-7)12(2)3/h5H,4H2,1-3H3,(H,13,14)

InChI Key

PODUDNCSUZLRDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)N(C)C

Origin of Product

United States

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